N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
“N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethylsulfonyl and methoxyphenyl groups. The final step usually involves the sulfonamide formation through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
Medicinal applications could include the development of new therapeutic agents, particularly in the treatment of bacterial infections or inflammatory diseases.
Industry
In the industrial sector, such compounds might be used in the production of specialty chemicals or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide with antimicrobial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antimicrobial sulfonamide.
Uniqueness
The uniqueness of “N-(4-(1-(ethylsulfonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” lies in its specific structural features, such as the ethylsulfonyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-18(16-7-5-6-8-19(16)27-2)13-17(20-22)14-9-11-15(12-10-14)21-28(3,23)24/h5-12,18,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCGWZFIOQZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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